

Theoretical and computational studies of triazine-based compounds

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Compound of Interest

2-(4-Bromophenyl)-4,6-diphenyl1,3,5-triazine

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An In-depth Technical Guide to Theoretical and Computational Studies of Triazine-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key theoretical and computational methodologies employed in the study of triazine-based compounds. Triazines, a class of nitrogen-containing heterocyclic compounds, are a cornerstone in medicinal chemistry and materials science due to their wide range of applications, including as anticancer, antimicrobial, and antimalarial agents, as well as energetic materials.[1][2][3][4] Computational approaches have become indispensable for accelerating the discovery and optimization of these compounds by providing deep insights into their structure, properties, and interactions at a molecular level.[1][5]

Core Computational Methodologies in Triazine Research

A multi-faceted computational approach is often employed to investigate triazine derivatives, integrating methods that probe electronic structure, ligand-protein interactions, and structure-activity relationships.

Density Functional Theory (DFT)

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DFT is a quantum mechanical method used to investigate the electronic structure, geometry, reactivity, and spectroscopic properties of molecules.[1] It is fundamental in understanding the intrinsic properties of novel triazine compounds.

Key Applications:

- Structural Optimization: Determining the lowest energy conformation of triazine derivatives. [1][6]
- Energetic Properties: Calculating heats of formation (HOF) and bond dissociation energies, particularly for designing energetic materials.[4][7]
- Electronic Properties: Analyzing HOMO-LUMO energy gaps to correlate with molecular stability and reactivity.[4][8][9]
- Spectroscopic Analysis: Predicting spectroscopic data (e.g., NMR, IR, UV/Vis) to aid in experimental characterization.[10][11][12]
- Reactivity Descriptors: Calculating parameters like chemical hardness, softness, and electrophilicity to understand reaction behavior.[6][9]

Typical Experimental Protocol (DFT Calculation):

- Structure Building: The 3D structure of the triazine derivative is constructed using molecular modeling software.
- Method and Basis Set Selection: A functional and basis set are chosen. A common combination for triazine studies is the B3LYP functional with a 6-31G* or 6-311++G(d,p) basis set.[4][6][8][9] For pKa calculations, the M06-2X functional with a 6-311++G(2d,2p) basis set in an SMD continuum solvent model has been used.[13]
- Geometry Optimization: The initial structure's geometry is optimized to find the most stable, lowest-energy conformation.
- Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).



- Property Calculation: Single-point energy calculations are then performed to determine electronic properties, reactivity descriptors, and simulated spectroscopic data.[10]
- Solvent Effects: Implicit solvation models like the Polarizable Continuum Model (PCM) can be incorporated to simulate properties in a solution state.[10][12]

Table 1: DFT-Calculated Properties of Selected Triazine Derivatives

Compound Class	Property	Computatio nal Level	Value	Application	Reference
Substituted s-Triazines	Heat of Formation (kJ/mol)	B3LYP/6- 31G*	Varies (e.g., ~400-1500 for -N3 derivatives)	Energetic Materials	[4]
Carborane-s- triazines	HOMO- LUMO Gap (eV)	B3LYP/6- 311+G*	~4.8 - 4.9	Energetic Materials	[14]
Melamine Derivatives	рКа	M06-2X/6- 311++G(2d,2 p)	5.35 - 8.36 (computed)	Agrochemical s/Pharma	[13]

| DMTHO | HOMO-LUMO Gap (eV) | B3LYP/6-31++G(d,p) | Indicates charge transfer | Anticancer Agents |[6]|

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[1] It is crucial for structure-based drug design and identifying potential drug candidates.

Key Applications:

 Binding Mode Prediction: Visualizing how a triazine derivative fits into the active site of a biological target.[15][16]



- Affinity Ranking: Estimating the binding free energy to rank a series of compounds and prioritize them for synthesis and testing.[17][18]
- Virtual Screening: Screening large libraries of compounds to identify potential hits for a specific protein target.[19]
- Target Identification: Investigating potential protein targets for triazine compounds with known biological activity.[20]

Typical Experimental Protocol (Molecular Docking):

- Receptor Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, hydrogen atoms are added, and charges are assigned.[1]
- Ligand Preparation: The 2D structure of the triazine derivative is converted to a 3D conformation. Energy minimization is performed using a suitable force field (e.g., OPLS-2005).[21]
- Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.[1][17]
- Docking Simulation: A docking program (e.g., AutoDock, Schrödinger's Glide) is used to
 explore possible binding poses of the ligand within the receptor's active site using algorithms
 like the Lamarckian genetic algorithm.[17]
- Pose Analysis and Scoring: The resulting poses are ranked based on a scoring function that estimates binding affinity (e.g., binding energy in kcal/mol). The pose with the lowest energy is often considered the most probable binding mode.[17][18]

Table 2: Molecular Docking Results for Triazine-Based Inhibitors



Compoun d Series	Target Protein	Docking Software	Key Interactin g Residues	Predicted Binding Energy/S core	Applicati on	Referenc e
1,2,4- Triazines	h-DAAO	SYBYL-X 2.0	Gly313, Arg283, Tyr224, Tyr228	-	Antipsyc hotics	[15]
Sulfonamid e-Triazines	PI3Kα (6OAC)	-	-	68% inhibition (Compoun d 34)	Anticancer	[22]
Chiral 1,3,5- Triazines	EGFR-TK	-	-	IC50: 8.04 μΜ (MCF- 7)	Anticancer	[19][23]

| 2-pyridyl-amino-1,3,5-triazine | SARS-CoV-2 Mpro | - | - | Stable complex in MD | Antiviral |[24]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities.[25] 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used.[15][26]

Key Applications:

- Predicting Activity: Estimating the biological activity of newly designed, unsynthesized compounds.[15]
- Guiding Optimization: Providing insights into which structural modifications are likely to enhance potency. The contour maps generated by CoMFA/CoMSIA highlight regions where steric bulk, electrostatic, hydrophobic, or hydrogen-bonding properties should be modified. [15][25][26]



 Understanding SAR: Elucidating the key physicochemical properties that govern the activity of a series of triazine derivatives.

Typical Experimental Protocol (3D-QSAR):

- Dataset Preparation: A dataset of triazine derivatives with experimentally determined biological activities (e.g., IC50 values) is collected. The activities are typically converted to a logarithmic scale (pIC50).[15]
- Molecular Modeling and Alignment: 3D structures of all compounds are generated and aligned based on a common substructure or a template molecule (often the most active compound). This is a critical step for reliable model generation.[15][26]
- Descriptor Calculation: For each molecule, steric and electrostatic fields (CoMFA) or similarity indices (CoMSIA) are calculated at surrounding grid points.
- Model Generation: Partial Least Squares (PLS) regression is used to build a linear model correlating the calculated descriptors (independent variables) with the biological activities (dependent variable).[25]
- Model Validation: The model's statistical significance and predictive power are rigorously validated using metrics like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). An external test set of compounds not used in model generation is often used to assess predictive ability (pred_r²).[15][25]

Table 3: Statistical Results of 3D-QSAR Models for Triazine Derivatives | Compound Series | Model | q^2 (Cross-validated) | r^2 (Non-cross-validated) | $pred_r^2$ (External) | Application | Reference | | :--- | :--- | :--- | :--- | | h-DAAO Inhibitors | CoMFA | 0.613 | 0.966 | - | Antipsychotics |[15] | | h-DAAO Inhibitors | CoMSIA | 0.669 | 0.985 | - | Antipsychotics |[15] | | COPD Inhibitors | 2D-QSAR | 0.7146 | 0.7876 | 0.622 | COPD Treatment |[25] | | PSII Inhibitors | CoMFA | 0.634 | 0.954 | - | Herbicides |[26] | | PSII Inhibitors | CoMSIA | 0.679 | 0.924 | - | Herbicides |[26] |

Pharmacophore Modeling

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity.[27] These







models can be generated based on a set of active ligands or the structure of the target receptor.

Key Applications:

- Virtual Screening: Searching large chemical databases to find novel scaffolds that match the pharmacophore model.[19]
- Lead Optimization: Guiding the modification of a lead compound to better fit the pharmacophore features.[28]
- De Novo Design: Designing new molecules from scratch that incorporate the key pharmacophoric features.

Typical Experimental Protocol (Ligand-Based Pharmacophore Modeling):

- Dataset Selection: A set of structurally diverse molecules with known activity against a specific target is selected.
- Conformational Analysis: Multiple low-energy conformations are generated for each molecule.
- Feature Identification: Common chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic groups, ionizable groups) are identified among the active molecules.[27]
- Model Generation and Validation: A program like HypoGen (Discovery Studio) generates
 hypothetical pharmacophore models and scores them based on how well they map the
 active compounds and exclude inactive ones. The best model is selected based on statistical
 parameters like correlation coefficient and accuracy.[27][29]

Table 4: Pharmacophore Models for Triazine-Based Compounds



Therapeutic Area	Key Pharmacophor e Features	Modeling Software	Result	Reference
Antidepressan t	1 Hydrophobic, 2 Ring Aromatic, 1 Positive Ionization	HypoGen (Discovery Studio)	Identified four in-silico hits from a 10,000 compound library	[27][29]
EGFR Inhibitors	2 Aromatic Rings, 1 Acceptor, 1 Donor, 1 Hydrophobic	-	Generated a 5- point model for virtual screening	[19]

| 5-HT6R Ligands | 1 Positive Ionizable, 1 Aromatic Ring, 1 H-Bond Acceptor, 1 Hydrophobic | -| Modified model for designing novel ligands |[28] |

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of molecular systems by simulating the motions of atoms and molecules over time.[30][31] They are used to study the stability of ligand-protein complexes, conformational changes, and the influence of solvent.

Key Applications:

- Complex Stability: Assessing the stability of the binding pose predicted by molecular docking over a period of time (e.g., 100 ns).[24][32]
- Binding Free Energy Calculation: Using methods like MM/GBSA or MM/PBSA to calculate the binding free energy, which can provide a more accurate estimation of binding affinity than docking scores alone.[18][21]
- Conformational Changes: Observing how the protein and ligand adapt to each other upon binding.



Typical Experimental Protocol (MD Simulation):

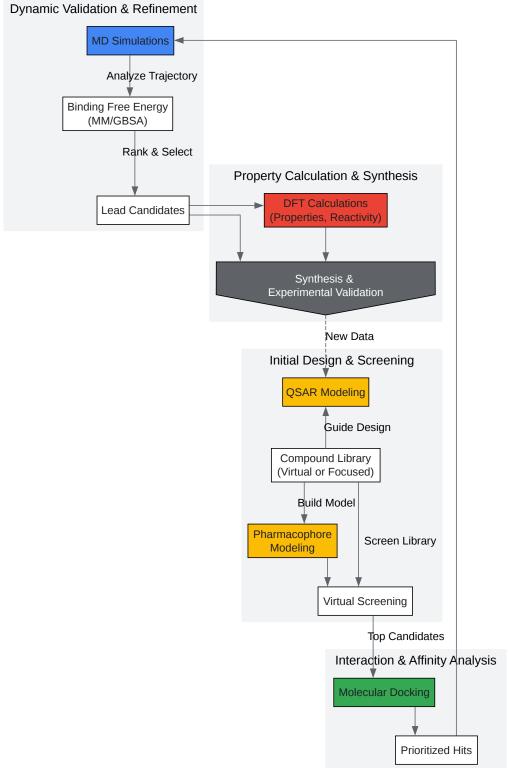
- System Setup: The protein-ligand complex (often from a docking result) is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.
- Force Field Selection: A force field (e.g., CHARMM, OPLS) is chosen to describe the potential energy of the system.[32]
- Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.
- Equilibration: The system is gradually heated to the desired temperature (e.g., 310 K) and equilibrated at the desired pressure (e.g., 1.0 bar) while restraining the protein and ligand. This is followed by an unrestrained equilibration phase.[24]
- Production Run: The simulation is run for a specified period (e.g., 50-100 ns), during which atomic coordinates are saved at regular intervals. [24][32]
- Trajectory Analysis: The resulting trajectory is analyzed to calculate properties like Root
 Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF)
 to identify flexible regions, and to analyze specific interactions like hydrogen bonds over
 time.

Visualization of Computational Workflows

The integration of these computational techniques creates a powerful workflow for modern drug discovery and materials design.



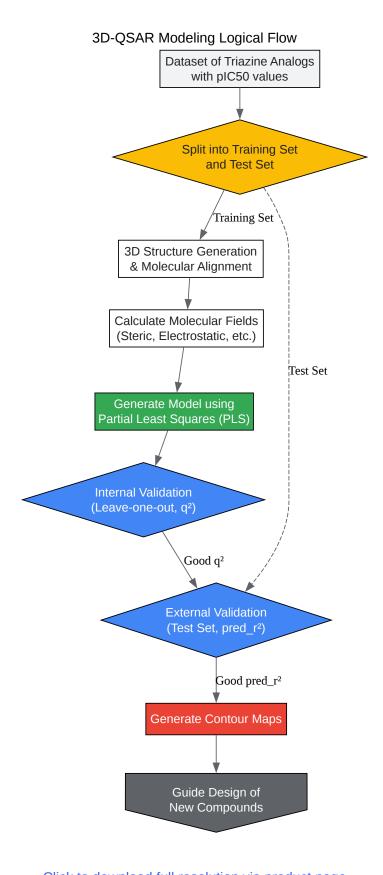
Computational Workflow for Triazine-Based Drug Discovery ynamic Validation & Refinement



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Caption: A typical integrated workflow for triazine drug discovery.





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